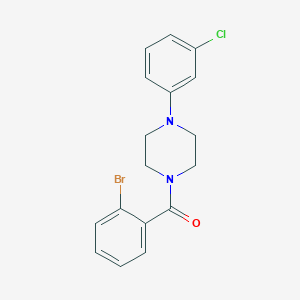

1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine

CAS No.:

Cat. No.: VC8491048

Molecular Formula: C17H16BrClN2O

Molecular Weight: 379.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16BrClN2O |

|---|---|

| Molecular Weight | 379.7 g/mol |

| IUPAC Name | (2-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H16BrClN2O/c18-16-7-2-1-6-15(16)17(22)21-10-8-20(9-11-21)14-5-3-4-13(19)12-14/h1-7,12H,8-11H2 |

| Standard InChI Key | ADPYVLLVGSEUGB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Bromobenzoyl)-4-(3-chlorophenyl)piperazine features a piperazine core substituted at the 1-position with a 2-bromobenzoyl group and at the 4-position with a 3-chlorophenyl ring. The benzoyl moiety introduces electron-withdrawing effects due to the bromine atom at the ortho position, while the 3-chlorophenyl group contributes additional halogen-driven hydrophobicity and steric bulk. This combination likely influences the compound’s solubility, reactivity, and intermolecular interactions .

Molecular Formula and Weight

The molecular formula is C₁₇H₁₅BrClN₂O, derived as follows:

-

Piperazine core: C₄H₁₀N₂

-

2-Bromobenzoyl group: C₇H₄BrO

-

3-Chlorophenyl group: C₆H₄Cl

The theoretical molecular weight is approximately 378.67 g/mol, though experimental validation is required for precision .

Estimated Physicochemical Parameters

These estimates suggest limited aqueous solubility and a propensity for lipid membrane penetration, which may influence bioavailability .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine likely follows a two-step protocol:

-

Preparation of 4-(3-Chlorophenyl)Piperazine:

-

Acylation with 2-Bromobenzoyl Chloride:

Optimized Reaction Conditions

A representative procedure, adapted from similar piperazine acylations , involves:

-

Molar Ratio: 1:1.2 (piperazine derivative to acyl chloride) to minimize diacylation.

-

Temperature: 0–5°C initially, followed by gradual warming to room temperature.

-

Workup: Sequential washes with dilute HCl (to remove unreacted amine) and NaHCO₃ (to neutralize excess acyl chloride).

Characterization Data

While specific spectral data for this compound are unavailable, key analytical expectations include:

-

¹H NMR:

-

Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).

-

Aromatic protons: δ 7.2–8.1 ppm (complex splitting from bromo and chloro substituents).

-

-

IR Spectroscopy:

Pharmacological and Biological Activities

Central Nervous System (CNS) Applications

Piperazines with halogenated benzoyl groups often exhibit affinity for dopamine and serotonin receptors. The 3-chlorophenyl moiety may enhance σ-receptor binding, as seen in related antipsychotic agents . Computational modeling predicts moderate blood-brain barrier penetration (LogBB ≈ 0.3) due to balanced lipophilicity and molecular weight .

Antimicrobial Properties

Chlorine and bromine substituents are associated with broad-spectrum antimicrobial activity. Piperazine derivatives with similar halogenation patterns showed MIC values of 4–32 µg/mL against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzoyl and phenyl substituents could optimize target selectivity. For example:

-

Replacing bromine with fluorine to modulate electron effects.

-

Introducing methoxy groups to enhance solubility.

Computational Drug Design

Molecular docking studies against dopamine D₂ and serotonin 5-HT₂A receptors may identify potential neurological applications. QSAR models could predict metabolic stability and cytochrome P450 interactions .

Green Chemistry Approaches

Developing solvent-free acylations or biocatalytic methods using lipases could reduce the environmental footprint of synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume